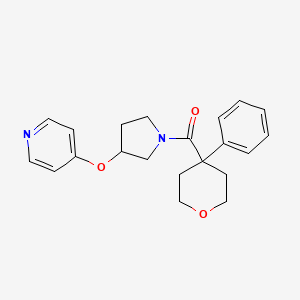

(4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Description

Propriétés

IUPAC Name |

(4-phenyloxan-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c24-20(21(9-14-25-15-10-21)17-4-2-1-3-5-17)23-13-8-19(16-23)26-18-6-11-22-12-7-18/h1-7,11-12,19H,8-10,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJUXTQEEMVUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydropyran ring and a pyrrolidine moiety, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 310.39 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyran compounds exhibit significant antimicrobial properties. For instance, pyran derivatives have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antibiotics . The specific compound may share similar properties due to its structural components.

Antiviral Properties

Pyran derivatives have been investigated for their antiviral activities against viruses such as HIV and hepatitis C. These compounds often act by inhibiting viral replication or by interfering with viral entry into host cells . The presence of the pyridine moiety in our compound may enhance its antiviral efficacy.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyran-based compounds in models of neurodegenerative diseases, particularly Alzheimer's disease (AD). These compounds may exert their effects through mechanisms such as reducing oxidative stress and inflammation, which are critical in the pathogenesis of AD .

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that pyran derivatives can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes .

- Modulation of Neurotransmitter Levels : Pyran compounds may influence neurotransmitter systems, enhancing cognitive functions and providing neuroprotective effects .

- Antioxidant Activity : The presence of phenolic groups in the structure may confer antioxidant properties, helping to mitigate oxidative damage in cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyran derivatives against common pathogens. The results indicated that certain structural modifications significantly enhanced antibacterial activity, suggesting that similar modifications could be beneficial for our compound .

Study 2: Neuroprotective Potential

In a preclinical model of Alzheimer's disease, a related pyran derivative demonstrated significant reductions in amyloid-beta accumulation and improved cognitive outcomes. This suggests that our compound may also possess similar neuroprotective properties due to its structural similarities .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research indicates that pyridine and pyrrolidine derivatives often exhibit cytotoxic effects on cancer cell lines. A study demonstrated that modifications to the pyridine moiety can enhance the compound's efficacy against specific cancer types, suggesting that (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone may be developed as a lead compound in anticancer drug discovery.

Neuropharmacological Effects

The piperidine ring present in the compound is associated with various neuropharmacological activities. Compounds similar to this have shown promise as analgesics and neuroprotective agents. For instance, derivatives of piperidine have been evaluated for their ability to modulate pain pathways, indicating a potential for the compound to serve as a basis for developing new pain management therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their effects on activity:

| Structural Feature | Effect on Activity |

|---|---|

| Tetrahydropyran moiety | Enhances lipophilicity and cellular uptake |

| Pyridine substitution | Modulates receptor binding affinity |

| Piperidine ring | Associated with analgesic properties |

Case Studies

Case Study 1: Anticancer Screening

A recent study screened various pyridine derivatives against breast cancer cell lines, revealing that certain modifications to the pyridine ring significantly increased cytotoxicity. The findings suggest that this compound could be further explored as a candidate for targeted cancer therapies.

Case Study 2: Pain Management

Research on piperidine derivatives indicated their effectiveness in reducing neuropathic pain in animal models. The study highlighted the importance of structural modifications to enhance analgesic effects, which could be applicable to optimizing the pharmacological profile of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-phenyltetrahydro-2H-pyran-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Utilize nucleophilic substitution or coupling reactions, as evidenced by the synthesis of structurally similar methanone derivatives (e.g., refluxing with chloranil in xylene for 25–30 hours under inert conditions) .

-

Step 2 : Optimize solvent systems (e.g., dichloromethane with NaOH for phase separation) and purification methods (recrystallization from methanol) to improve yield and purity .

-

Step 3 : Monitor reaction progress via TLC or HPLC, particularly for intermediates like pyridin-4-yloxy pyrrolidine derivatives .

- Data Table : Synthesis Optimization Parameters

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solvent | Xylene or dichloromethane | |

| Reaction Time | 25–30 hours (reflux) | |

| Purification Method | Recrystallization (methanol) |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology :

- Spectroscopic Analysis : Combine -/-NMR to confirm substituent positions (e.g., pyridin-4-yloxy group) and FT-IR for functional groups (C=O stretch at ~1650–1700 cm) .

- Single-Crystal XRD : For unambiguous confirmation, as demonstrated for analogous 4-heterocyclic acylpyrazolones .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the bioactivity or molecular interactions of this compound?

- Methodology :

-

Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., antimicrobial enzymes), referencing parameters from studies on pyrazolone derivatives .

-

Quantum Chemical Calculations : Apply DFT (B3LYP/6-311++G(d,p)) to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and correlate with reactivity .

- Data Table : Key Quantum Chemical Parameters (Example)

| Parameter | Value (eV) | Biological Relevance | Source |

|---|---|---|---|

| HOMO-LUMO Gap | 4.2 | Electron transport efficiency | |

| Global Electrophilicity | 1.8 | Reactivity with nucleophiles |

Q. How can contradictory data in biological assays (e.g., antimicrobial activity) be resolved?

- Methodology :

- Dose-Response Curves : Establish EC values across multiple replicates (4 replicates with 5 plants each, as per split-split plot designs) to assess variability .

- Control Experiments : Compare with structurally analogous compounds (e.g., pyrazolone derivatives) to isolate substituent-specific effects .

Q. What experimental frameworks are recommended for studying environmental fate and ecotoxicological impacts?

- Methodology :

- Long-Term Studies : Adopt frameworks like Project INCHEMBIOL (2005–2011) to evaluate abiotic/biotic transformations and ecosystem-level impacts .

- Analytical Techniques : Use LC-MS/MS to quantify environmental persistence and bioaccumulation in biotic compartments .

Methodological Guidance

Q. How should researchers design multi-variable studies (e.g., structure-activity relationships) for this compound?

- Step 1 : Apply randomized block designs with split-split plots to account for variables like substituent groups, reaction conditions, and biological activity .

- Step 2 : Use ANOVA or multivariate regression to analyze interactions between variables (e.g., pyran ring substitution vs. bioactivity) .

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

- Step 1 : Document solvent purity (e.g., anhydrous NaSO for drying) and reaction atmosphere (N/Ar) .

- Step 2 : Validate purity via GC-MS or elemental analysis, targeting ≥99% purity thresholds .

Key Considerations

- Theoretical Frameworks : Link studies to conceptual models (e.g., electronic effects of substituents on bioactivity) to guide hypothesis-driven research .

- Safety Protocols : Adopt OSHA-compliant handling guidelines for pyridine/pyrrolidine derivatives, including P301–P390 response measures for spills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.